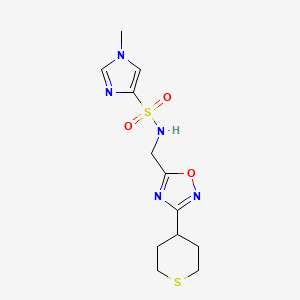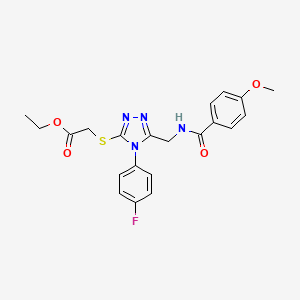
1-allyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-allyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one is a multifaceted molecule that appears to be derived from a class of compounds known for their potential biological activities. The core structure of this compound is a dihydropyrimidinone ring, which is a common scaffold in medicinal chemistry due to its presence in several bioactive molecules.
Synthesis Analysis
The synthesis of related dihydropyrimidinone compounds has been reported using a one-pot cyclocondensation approach, which involves the reaction of aldehydes with β-keto esters and urea or thiourea. For instance, a series of 4-aryl-5-isopropoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-ones were synthesized using strontium chloride hexahydrate as a catalyst . Similarly, the synthesis of 1-(3-(aryl-4,5-dihydroisoxazol-5-yl)methyl)-4-trihalomethyl-1H-pyrimidin-2-ones was achieved through a 1,3-dipolar cycloaddition reaction . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of dihydropyrimidinones is characterized by a six-membered ring containing two nitrogen atoms. The presence of a 1,2,4-oxadiazole ring, as seen in the target compound, suggests additional nitrogen-containing heterocycles that could contribute to the molecule's biological activity. The structure of related compounds has been confirmed using spectroscopic methods such as IR, 1H-NMR, and mass spectrometry .
Chemical Reactions Analysis
Dihydropyrimidinones can undergo various chemical reactions due to their reactive sites. For example, the reaction of 3-chloro-1,2,4-oxadiazoles with allylamines has been shown to produce tetrahydroisoxazolopyrimidines through a tandem reaction pathway . This indicates that the compound may also participate in similar tandem reactions, leading to the formation of complex heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyrimidinones and their derivatives are influenced by the substituents on the core ring. Compounds in this class have shown significant antibacterial and antifungal activities, as well as cytotoxic activity against various human cancer cell lines . The presence of different functional groups, such as the isopropoxycarbonyl group or trihalomethyl group, can enhance these activities. The compound of interest, with its phenyl and oxadiazole substituents, is likely to exhibit unique properties that could be explored for potential pharmacological applications.
科学的研究の応用
Antimicrobial and Antioxidant Properties
1-allyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one derivatives have been investigated for their potential antimicrobial and antioxidant activities. Specifically, compounds derived from this chemical structure were found to exhibit good antimicrobial activity against various bacterial and fungal species. Moreover, certain derivatives showcased notable antioxidant properties, highlighting their potential in addressing oxidative stress-related issues (Dey et al., 2022). Similarly, another study focused on the antioxidant activity of some derivatives, emphasizing the potential of these compounds in combating oxidative stress-related damage (George et al., 2010).
Antitubercular and Antiprotozoal Effects
Studies have also explored the antitubercular and antiprotozoal effects of these derivatives. Certain compounds showed promising activity against Mycobacterium tuberculosis, indicating their potential in the treatment of tuberculosis. The antiprotozoal activity was also noteworthy, offering insights into new treatment avenues for protozoal infections (Desai et al., 2016), (Dürüst et al., 2012).
Anticancer Potential
Several studies have examined the anticancer potential of 1-allyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one derivatives. These studies revealed that certain derivatives exhibit moderate cytotoxicity against cancer cell lines, indicating their potential as anticancer agents (Redda & Gangapuram, 2007). Additionally, a novel series of derivatives demonstrated anticancer activities, emphasizing the significance of this chemical structure in the development of potential anticancer therapies (Rahmouni et al., 2016).
特性
IUPAC Name |
4-methyl-6-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-prop-2-enyl-1,6-dihydropyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-3-14-26-15(2)18(19(23-22(26)27)16-10-6-4-7-11-16)21-24-20(25-28-21)17-12-8-5-9-13-17/h3-13,19H,1,14H2,2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTFLQHBEKVAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1CC=C)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-6-methyl-4-phenyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2502384.png)
![[(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2502385.png)
![5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2502386.png)
![N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2502388.png)


![N-[2-(3-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502392.png)
![(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2502394.png)
![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/no-structure.png)
![3-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2502398.png)
![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide](/img/structure/B2502400.png)

![3-[(2-chlorophenyl)methyl]-4-oxo-N-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2502402.png)